5-Iodo-2-methyl-1,3-benzothiazole TRPV1 Antagonist Potency Comparison
In a functional assay using recombinant human TRPV1 expressed in HEK293 cells, 5-Iodo-2-methyl-1,3-benzothiazole (as part of the benzothiazole amide series) demonstrated potent antagonist activity against capsaicin-induced receptor activation, exhibiting an IC₅₀ of 15 nM [1]. This potency is significantly higher compared to the structurally related 6-phenylnicotinamide derivative (compound 2), which showed an IC₅₀ of 9.2 nM in a different assay system, indicating a distinct SAR profile for the benzothiazole core . Furthermore, the compound's activity against N-arachidonoyl-dopamine (NADA)-induced TRPV1 activation yielded an IC₅₀ of 15 nM, while its potency against low pH (pH 6.0-6.3) activation was substantially reduced (IC₅₀ = 1,990 nM), demonstrating a selective mode of antagonism that may translate to differentiated in vivo effects [1][2].
IC₅₀: 1,990 nM (pH-induced)
vs. 6-phenylnicotinamide IC₅₀ 9.2 nM (different assay)
| Evidence Dimension | TRPV1 Antagonist Potency (Functional Assay) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (capsaicin-induced); IC₅₀ = 1,990 nM (pH-induced) |
| Comparator Or Baseline | 6-Phenylnicotinamide (Compound 2): IC₅₀ = 9.2 nM (different assay system) |
| Quantified Difference | Target compound shows similar potency to comparator against capsaicin activation but ~130-fold lower potency against pH activation. |
| Conditions | Human TRPV1 expressed in HEK293 cells; capsaicin-induced and N-arachidonoyl-dopamine (NADA)-induced effects at pH 5.5; low pH (6.0-6.3) activation in CHOK1 cells. |
Why This Matters
This specific potency profile against different TRPV1 activation modalities (capsaicin vs. pH) may offer a differentiated pharmacological window, potentially reducing on-target adverse effects associated with complete channel blockade, a key consideration for pain therapeutic development.
- [1] BindingDB. Entry for monomer ID 50319454. Antagonist activity at human TRPV1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50319454 View Source
- [2] BindingDB. Entry for monomer ID 50385656. Antagonist activity at human TRPV1 (pH-induced). http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50385656 View Source
